molecular formula C16H17N3 B11763289 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine

2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine

Cat. No.: B11763289
M. Wt: 251.33 g/mol
InChI Key: DOHZEZKIFOIFML-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amine group at the 5-position of the benzimidazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzoimidazol-5-ylamine: Lacks the isopropyl group, which may affect its biological activity and properties.

    2-(4-Methyl-phenyl)-1H-benzoimidazol-5-ylamine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

    2-(4-Chloro-phenyl)-1H-benzoimidazol-5-ylamine: Contains a chloro group, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of the isopropyl group in 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C16H17N3/c1-10(2)11-3-5-12(6-4-11)16-18-14-8-7-13(17)9-15(14)19-16/h3-10H,17H2,1-2H3,(H,18,19)

InChI Key

DOHZEZKIFOIFML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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